molecular formula C19H25BN2O5 B1428297 1,3-Dimethyl-5-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-pyrimidine-2,4,6-trione CAS No. 2027543-00-4

1,3-Dimethyl-5-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-pyrimidine-2,4,6-trione

Cat. No. B1428297
M. Wt: 372.2 g/mol
InChI Key: BNRMMTHQRMYNPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Dimethyl-5-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-pyrimidine-2,4,6-trione is a useful research compound. Its molecular formula is C19H25BN2O5 and its molecular weight is 372.2 g/mol. The purity is usually 95%.
The exact mass of the compound 1,3-Dimethyl-5-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-pyrimidine-2,4,6-trione is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1,3-Dimethyl-5-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-pyrimidine-2,4,6-trione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Dimethyl-5-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-pyrimidine-2,4,6-trione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • The compound 1,3-Dimethyl-5-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-pyrimidine-2,4,6-trione and its related derivatives have been synthesized through multi-step reactions. These compounds, categorized as boric acid ester intermediates with benzene rings, are notable for their structural properties. Crystallographic and conformational analyses, supported by spectroscopy (FTIR, NMR) and mass spectrometry, confirm the molecular structures. Density Functional Theory (DFT) calculations align well with X-ray diffraction results, highlighting the compound's physicochemical properties and molecular electrostatic potential (Huang et al., 2021).

Reaction and Molecular Modeling :

  • The compound's derivatives, like 5-((1,3-dimethyl-2,4,6-trioxo-hexahydropyrimidin-5-yl)methyl)-5-(4-(dimethylamino)benzyl)-1,3-dimethylpyrimidine-2,4,6(1H3H5H)-trione, have been synthesized through specific reactions involving zwitterionic pyridinium ylides. These processes, elucidated through crystal structure reports, deepen the understanding of the compound's molecular framework (Sweidan et al., 2010).

Molecular Properties and Potential Applications

Anticancer Properties :

  • Certain derivatives of this compound, such as chromene derivatives, have been studied for their potential as anticancer drugs. Nuclear Magnetic Resonance (NMR) and molecular dynamic studies suggest these compounds could act as DNA intercalators, highlighting their potential as leads for developing new anticancer drugs (Santana et al., 2020).

Antibacterial Activity :

  • Synthesized derivatives like 8-alkyl-5-aryl-1,3-dimethyl-5,7-dihydro-2H-pyrimido[5′,4′:5,6]pyrano[2,3-d]-pyrimidine-2,4,6(1H,3H)-triones have been evaluated for their antibacterial activity. These compounds displayed significant effectiveness against both gram-positive and gram-negative bacteria, indicating their potential use in antibacterial treatments (Asadian et al., 2018).

Solvatochromism :

  • The compound's derivatives exhibit solvatochromic properties, as demonstrated by a study on 1,3-Dimethyl-5-{(thien-2-yl)-[4-(1-piperidyl)phenyl]methylidene}-(1H, 3H)-pyrimidine-2,4,6-trione. This research presents insights into the solvent-dependent UV/Vis spectroscopic absorption maxima, which are crucial for understanding the compound's interactions with various solvents (El-Sayed & Spange, 2007).

Protein Interactions :

  • A study on the synthesis of 1,3-dimethyl-5-(2-phenyl-4H-chromen-4-ylidene)pyrimidine-2,4,6(1H,3H,5H)-triones revealed these compounds' ability to bind with the milk protein β-lactoglobulin. This finding suggests potential applications in the study of protein-ligand interactions and possibly in pharmaceutical research (Sepay et al., 2016).

properties

IUPAC Name

1,3-dimethyl-5-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]-1,3-diazinane-2,4,6-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25BN2O5/c1-18(2)19(3,4)27-20(26-18)13-9-7-12(8-10-13)11-14-15(23)21(5)17(25)22(6)16(14)24/h7-10,14H,11H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNRMMTHQRMYNPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CC3C(=O)N(C(=O)N(C3=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25BN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dimethyl-5-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-pyrimidine-2,4,6-trione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1,3-Dimethyl-5-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-pyrimidine-2,4,6-trione
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1,3-Dimethyl-5-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-pyrimidine-2,4,6-trione
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1,3-Dimethyl-5-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-pyrimidine-2,4,6-trione

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